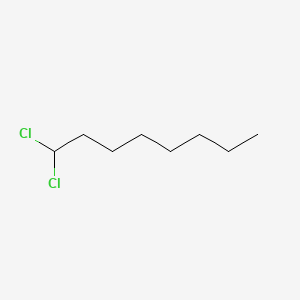

1,1-Dichlorooctane

Description

Contextualizing 1,1-Dichlorooctane within Geminal Dichlorides and Aliphatic Halogenated Compounds

This compound, a member of the geminal dichloride family, is an aliphatic halogenated compound with the molecular formula C₈H₁₆Cl₂. guidechem.comchemsynthesis.com Its structure is characterized by two chlorine atoms attached to the terminal carbon atom of an eight-carbon chain. This arrangement significantly influences its chemical reactivity, distinguishing it from its isomers, such as vicinal dichlorides where the chlorine atoms are on adjacent carbons. vedantu.comtandfonline.com The presence of two electron-withdrawing chlorine atoms on the same carbon atom polarizes the C-Cl bonds and increases the electrophilicity of the carbon atom. This structural feature is central to the chemical behavior of geminal dichlorides. acs.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol |

| Boiling Point | 208 °C |

| Density | 0.994 g/mL |

| Refractive Index | 1.443 |

| CAS Number | 20395-24-8 |

Data sourced from various chemical databases. chemsynthesis.comnist.govchemeo.com

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. The geminal dichloride functional group can be transformed into a variety of other functionalities, making it a valuable building block in multi-step syntheses.

One of the most common transformations of 1,1-dichloroalkanes is their hydrolysis to form aldehydes. quora.comsaranextgen.com In the presence of a base, this compound undergoes hydrolysis to yield octanal (B89490). The reaction proceeds through an unstable geminal diol intermediate, which rapidly eliminates a molecule of water to form the corresponding aldehyde. vedantu.comquora.com This provides a reliable method for the preparation of aldehydes from a non-carbonyl precursor.

Furthermore, geminal dichlorides like this compound can undergo elimination reactions to form alkynes. libretexts.org Treatment with a strong base can lead to a double dehydrohalogenation, although this is more common for vicinal dihalides. libretexts.org The reactivity of geminal dihalides can also be harnessed in carbon-carbon bond-forming reactions. For instance, they can serve as precursors to transition-metal alkylidenes, which are used in olefination reactions. tandfonline.com

The conversion of aldehydes and ketones to geminal dichlorides is also a significant transformation. tandfonline.comorganic-chemistry.orggoogle.com This highlights the synthetic interchangeability and importance of this functional group. For example, aldehydes can be converted to geminal dichlorides using reagents like phthaloyl chloride. organic-chemistry.org

Overview of Research Trajectories on Dichlorinated Alkane Chemistry

Research into dichlorinated alkanes, including geminal dichlorides like this compound, is an active area of organic chemistry. Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient methods for the synthesis of dichlorinated alkanes and their conversion into other functional groups. This includes the use of new catalytic systems to achieve higher yields and selectivities under milder reaction conditions. researchgate.net For example, recent studies have investigated the use of triphenylphosphine (B44618) oxide and phthaloyl dichloride as a catalytic system for the conversion of aldehydes to 1,1-dichlorides. researchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving dichlorinated alkanes is crucial for optimizing existing reactions and designing new ones. For example, mechanistic studies on the reactions of geminal dihalides with strong bases like LDA (lithium diisopropylamide) have provided evidence for single electron transfer (SET) pathways in some cases. acs.org The activation of geminal dichlorides by transition metal complexes is another area of active investigation. researchgate.net

Applications in Complex Molecule Synthesis: The unique reactivity of dichlorinated alkanes is being exploited in the synthesis of complex natural products and other high-value molecules. Their ability to serve as latent carbonyl groups or as precursors to other functionalities makes them valuable tools in synthetic strategy. Research has shown their use in the synthesis of betulinic acid derivatives with potential biological activity. nih.gov

Environmental and Atmospheric Chemistry: The presence and fate of halogenated hydrocarbons in the environment are of significant interest. Research in this area includes studying the degradation pathways of compounds like dichlorinated alkanes. For instance, long-chain alkanes and dichloroalkanes have been detected in Martian mudstone, sparking interest in their origins and preservation. pnas.org

The study of dichlorinated alkanes continues to be a rich field of research, with ongoing efforts to expand their synthetic utility and understand their chemical behavior in various contexts. nih.govmsu.eduacs.org

Structure

3D Structure

Properties

CAS No. |

20395-24-8 |

|---|---|

Molecular Formula |

C8H16Cl2 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

1,1-dichlorooctane |

InChI |

InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |

InChI Key |

OQYNFBPKTVQOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichlorooctane

Deoxydichlorination of Aldehydes as a Primary Synthetic Route

A principal and modern approach for the synthesis of 1,1-dichlorooctane is the deoxydichlorination of its corresponding aldehyde, octanal (B89490) (also known as caprylic aldehyde). urfu.ruwikipedia.org This transformation converts the carbonyl group directly into a dichloromethylene group. The reaction is typically achieved using a Lewis base catalyst in combination with a chlorinating agent. urfu.ruresearchgate.net

The efficiency of the deoxydichlorination of aldehydes into 1,1-dichlorides relies heavily on the choice of catalyst and reagents. urfu.ru Research has identified organocatalysts like triphenylphosphine (B44618) oxide and diphenyl sulfoxide (B87167) as effective promoters for this reaction. urfu.ruresearchgate.net These catalysts are used in small quantities (e.g., 10 mol%) and facilitate the transformation in conjunction with a consumable chlorinating agent, such as oxalyl chloride or phthaloyl dichloride. urfu.ruresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield of the geminal dichloride. Using the conversion of benzaldehyde (B42025) to (dichloromethyl)benzene as a model, studies have systematically evaluated the roles of the catalyst, reagent quantities, solvent, and temperature. urfu.ru For instance, with diphenyl sulfoxide (Ph₂SO) as the catalyst, a combination of 10 mol% Ph₂SO and 1.5 equivalents of oxalyl chloride in toluene (B28343) at 100 °C provided the best conversion. urfu.ru The reaction showed significantly lower conversion without the catalyst or at lower temperatures. urfu.ru

Table 1: Optimization of Deoxydichlorination Conditions (Model Reaction: Benzaldehyde to (Dichloromethyl)benzene)

| Entry | Catalyst (mol%) | (COCl)₂ (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | 0 | 1.5 | Toluene | 100 | 6 | 0 urfu.ru |

| 2 | 10 (Ph₂SO) | 1.0 | Acetonitrile | 25 | 6 | Low urfu.ru |

| 3 | 10 (Ph₂SO) | 1.0 | Toluene | 25 | 6 | 15 urfu.ru |

| 4 | 10 (Ph₂SO) | 1.0 | Toluene | 100 | 6 | 51 urfu.ru |

| 5 | 10 (Ph₂SO) | 1.5 | Toluene | 100 | 6 | 92 urfu.ru |

Data derived from a study on the deoxydichlorination of benzaldehyde, serving as a model for aliphatic aldehydes like octanal. urfu.ru

The catalytic deoxydichlorination process is proposed to proceed through a well-defined catalytic cycle. urfu.ruresearchgate.net When using a system of diphenyl sulfoxide (A) and oxalyl chloride, the cycle is believed to initiate with the rapid formation of an active intermediate, chlorodiphenylsulfonium chloride (B). urfu.ruresearchgate.net

This intermediate (B) then reacts with the oxygen atom of the aldehyde (e.g., octanal) to form a new, oxygen-bound intermediate (C). urfu.ruresearchgate.net In the final step, this intermediate (C) undergoes an elimination reaction to furnish the target geminal dichloride (this compound) and regenerate the diphenyl sulfoxide catalyst (A), allowing the cycle to continue. urfu.ruresearchgate.net A similar mechanism is proposed for phosphorus(V)-based catalysts like triphenylphosphine oxide, which proceeds via the formation of an intermediate dichlorotriphenylphosphane. researchgate.netnottingham.ac.uk

The deoxydichlorination methodology has been tested on a variety of aldehydes to determine its substrate scope. The reaction generally works well for aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, as well as for unsaturated aldehydes like cinnamaldehyde. urfu.ruresearchgate.net

However, a significant limitation of this method is its reduced efficiency for saturated aliphatic aldehydes, such as octanal. researchgate.net For example, a catalytic system using triphenylphosphine oxide and oxalyl chloride that works for unsaturated compounds was reported to give a lower yield of 32% with aliphatic aldehydes. researchgate.net Another study employing an optimized triphenylphosphine oxide system noted that while the reaction was effective for aromatic substrates, the yield for aliphatic aldehydes increased to only 10%. researchgate.net This discrepancy highlights a key challenge in applying this otherwise efficient methodology to the synthesis of this compound.

Alternative Synthetic Approaches to Geminal Dihalides Applicable to this compound

Beyond the direct conversion of aldehydes, other classical chemical transformations could theoretically be adapted to synthesize this compound.

The direct chlorination of octane (B31449) via a radical-mediated process is a potential route to a dichlorinated octane. Such reactions are typically initiated by UV light or a radical initiator like AIBN in the presence of a chlorine source such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). However, this approach suffers from a profound lack of selectivity. Radical chlorination of a long-chain alkane like octane would produce a complex mixture of monochlorinated isomers (1-chlorooctane, 2-chlorooctane, 3-chlorooctane, and 4-chlorooctane) as well as various dichlorinated and polychlorinated products. Isolating this compound from this intricate mixture would be exceptionally difficult, making this an impractical method for its specific synthesis.

Another potential synthetic route starts from the corresponding terminal alkyne, 1-octyne (B150090). cymitquimica.com The addition of two equivalents of a halogenating agent across the triple bond can, in principle, yield a geminal dihalide. For example, the reaction of an alkyne with two equivalents of hydrogen chloride (HCl) is a classic method for forming geminal dichlorides. However, this reaction follows Markovnikov's rule, where the chloride atoms add to the more substituted carbon. For a terminal alkyne like 1-octyne, this would lead to the formation of 2,2-dichlorooctane, not the desired this compound. While other methods exist for the dichlorination of alkynes, they often yield vicinal dichlorides (with one chlorine on each carbon of the original triple bond) or other products, making the regioselective synthesis of this compound via this pathway challenging. rsc.orgvaia.com

Scale-Up and Process Intensification Studies for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scale-up and process intensification strategies. These studies aim to enhance reaction efficiency, improve safety, and reduce the environmental impact and costs associated with large-scale manufacturing. While detailed, large-scale production data for this compound is not extensively published, principles of chemical engineering and findings from related reactions provide a framework for potential scale-up and intensification approaches.

One promising laboratory method for the synthesis of this compound involves the deoxydichlorination of octanal. researchgate.net This reaction, catalyzed by triphenylphosphine oxide in the presence of phthaloyl dichloride, has demonstrated potential for gram-scale application. researchgate.net The conversion of aldehydes to geminal dichlorides is a valuable transformation in the chemical industry, with applications in the synthesis of various agrochemicals. researchgate.net

Process Intensification Techniques

Process intensification focuses on developing innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. numberanalytics.com For the synthesis of this compound, several process intensification strategies could be explored to move beyond traditional batch reactors.

Microreactors: The use of microreactors, or continuous flow reactors, offers significant advantages in terms of heat and mass transfer, reaction control, and safety. numberanalytics.comnih.gov The high surface-area-to-volume ratio in microchannels allows for precise temperature control, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. nih.gov This technology could be particularly beneficial for the deoxydichlorination of octanal, potentially improving yield and purity. nih.gov

Challenges and Future Directions

The primary challenge in the scale-up of this compound synthesis is the limited availability of public data and dedicated studies. Future research should focus on adapting known laboratory syntheses to continuous flow processes and optimizing reaction conditions for industrial-scale production. This includes detailed kinetic studies, catalyst stability assessments, and the development of efficient product separation and purification methods. The exploration of alternative, greener chlorinating agents and solvent systems will also be crucial for developing a sustainable manufacturing process for this compound.

Table of Research Findings on a Related Dichlorination Reaction

While specific data on the scale-up of this compound is scarce, the following table presents findings from a study on the oxidative chlorination of an olefin, which demonstrates the successful application of scale-up principles to a dichlorination reaction. This data can serve as a reference for potential outcomes in similar studies on this compound.

| Reactant | Scale | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Benzonorbornadiene | 0.5 mmol | Selectfluor, TBACl | 100 | 2 | >99 (conversion) |

| Benzonorbornadiene | 7.03 mmol | Selectfluor, TBACl | 100 | 2 | 90 (isolated) |

| Data sourced from a study on oxidative chlorination of olefins. acs.org |

This table illustrates that a significant increase in scale (14-fold) was achieved with only a minor decrease in the isolated yield, highlighting the potential for successful scale-up of dichlorination reactions under optimized conditions. acs.org

Chemical Reactivity and Transformation Pathways of 1,1 Dichlorooctane

Elimination Reactions to Form Alkenes and Alkynes

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double or triple bond. libretexts.org 1,1-Dichlorooctane, as a geminal dihalide, can undergo a double dehydrochlorination (removal of two molecules of HCl) to yield an alkyne. ucalgary.camasterorganicchemistry.com This transformation typically proceeds via two successive E2 (bimolecular elimination) reactions. ucalgary.caunacademy.com

The first elimination of HCl from this compound produces a vinyl halide intermediate, 1-chloro-1-octene. The second elimination from this intermediate then forms the final alkyne product, 1-octyne (B150090). masterorganicchemistry.com

Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts that the more stable, more substituted alkene will be the major product. iitk.ac.inwikipedia.orglibretexts.org However, in the dehydrochlorination of this compound, the β-hydrogens are only present on the C2 carbon. This structural constraint means that elimination can only occur in one direction, leading selectively to the formation of a terminal alkene (1-chloro-1-octene) and subsequently a terminal alkyne (1-octyne).

Stereoselectivity in the E2 mechanism is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. ucalgary.ca This can lead to the preferential formation of one stereoisomer (E or Z) of the intermediate alkene. The specific stereochemical outcome depends on the conformational preferences of the substrate.

The pathway of an elimination reaction is highly dependent on the choice of base and solvent. libretexts.orgstudysmarter.co.uk Strong bases are generally required to promote dehydrohalogenation. wikipedia.orgucalgary.ca For the double dehydrohalogenation of geminal dihalides to form alkynes, a very strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is often employed. ucalgary.camasterorganicchemistry.comunacademy.com

The strength and steric bulk of the base are critical factors. Strong, non-bulky bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol (B145695) can effect elimination. wikipedia.orgucalgary.ca However, to drive the reaction to completion, particularly the second elimination of the less reactive vinyl halide, a stronger base like NaNH₂ is more effective. libretexts.org When a terminal alkyne is formed using NaNH₂, a third equivalent of the base is often necessary because the terminal alkyne is acidic enough to be deprotonated by the amide ion, forming an acetylide salt. masterorganicchemistry.comunacademy.com A subsequent workup with water or aqueous acid is then required to protonate the acetylide and yield the neutral alkyne. unacademy.com

The choice of solvent also plays a role. Polar aprotic solvents can increase the rate of E2 reactions. iitk.ac.in The use of an alcohol as a solvent is common, but it can also act as a nucleophile, leading to competing substitution reactions. wikipedia.orgucalgary.ca

| Condition | Base | Solvent | Primary Outcome for this compound | Reference(s) |

| Standard Elimination | KOH | Ethanol | 1-Chloro-1-octene, potential for some 1-octyne with forcing conditions. | wikipedia.orglibretexts.org |

| Double Elimination | NaNH₂ (excess) | Liquid NH₃ | 1-Octyne (via sodium octynide intermediate). | ucalgary.camasterorganicchemistry.comunacademy.com |

| Bulky Base | Potassium tert-butoxide (KOtBu) | tert-Butanol | 1-Chloro-1-octene. Bulky bases strongly favor elimination over substitution. | wikipedia.orgucalgary.ca |

Formation of Carbon-Carbon Bonds

This compound can also serve as a substrate for reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis. fiveable.mealevelchemistry.co.uk While specific documented examples for this compound are sparse, its reactivity as a geminal dihalide suggests several potential pathways.

One possibility involves the use of organometallic reagents. Reagents like organocuprates can react with alkyl halides to form new C-C bonds. chemistry.coach Similarly, Grignard reagents can be used, although the reaction with dihalides can be complex and may lead to a mixture of products, including those from elimination and Wurtz-type coupling.

Another important class of C-C bond-forming reactions is transition metal-catalyzed cross-coupling. Palladium-catalyzed reactions, such as the Suzuki or Mizoroki-Heck reactions, are powerful methods for creating C-C bonds, typically between sp²-hybridized carbons, but extensions to sp³-hybridized carbons exist. alevelchemistry.co.ukchemistry.coachillinois.edu These methods could potentially be adapted for this compound to couple the octyl chain with other organic fragments.

Furthermore, geminal dihalides can be precursors to carbenoids or carbenes. libretexts.org Treatment of this compound with a strong base could potentially generate a chlorocarbene intermediate. This highly reactive species could then participate in reactions such as cyclopropanation with an alkene, forming a new three-membered ring and thus new C-C bonds.

Finally, nucleophilic substitution with a cyanide ion (:CN⁻) is a direct method to form a C-C bond and introduce a nitrile functional group. savemyexams.comyoutube.com This reaction would convert this compound into a dichloronitrile, which could be further manipulated.

Cyclopropanation Reactions Utilizing this compound

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene to form a cyclopropane (B1198618) ring. Geminal dihalides like this compound can serve as precursors to dichlorocarbene (B158193) (:CCl2), a highly reactive intermediate that readily undergoes cycloaddition with alkenes. organic-chemistry.org The generation of dichlorocarbene from 1,1-dichloroalkanes is typically achieved by treatment with a strong base, which promotes alpha-elimination of hydrogen chloride.

The general mechanism involves the deprotonation of the carbon atom bearing the two chlorine atoms by a strong base, followed by the elimination of a chloride ion to generate dichlorocarbene. This carbene then reacts with an alkene in a concerted [1+2] cycloaddition to yield a gem-dichlorocyclopropane. organic-chemistry.orglibretexts.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

While this reaction is a cornerstone of cyclopropane synthesis, specific studies detailing the use of this compound as the dichlorocarbene precursor are not extensively reported. However, the principles of this reaction are broadly applicable to gem-dichloroalkanes.

Table 1: Representative Conditions for Dichlorocyclopropanation with gem-Dichloroalkanes (Note: This table presents general conditions for this reaction type, as specific data for this compound is limited.)

| Alkene Substrate | Dichlorocarbene Precursor | Base | Catalyst | Solvent | Product |

| Styrene | Chloroform | Sodium Hydroxide | Phase Transfer Catalyst | Dichloromethane/Water | 1,1-dichloro-2-phenylcyclopropane |

| Cyclohexene | Ethyl Trichloroacetate | Sodium Methoxide | None | Tetrahydrofuran (B95107) | 7,7-dichlorobicyclo[4.1.0]heptane |

| 1-Octene | 1,1-dichloroalkane | Potassium tert-butoxide | None | Tetrahydrofuran | 1,1-dichloro-2-hexylcyclopropane |

Dimerization and Polymerization Reactions of Dichlorinated Intermediates

The reactive intermediates generated from this compound, such as dichlorocarbene, can potentially undergo dimerization to form tetrachloroethylene. However, in the presence of a suitable alkene, cycloaddition is the more favorable pathway.

The direct polymerization of this compound is not a commonly reported transformation. However, polymers containing gem-dichlorocyclopropane units in their backbone have been synthesized. These are typically prepared by the dichlorocyclopropanation of a polymer containing double bonds, such as polybutadiene. The resulting polymers exhibit interesting properties and can undergo further chemical modifications. While this demonstrates the incorporation of dichlorinated three-membered rings into a polymer structure, it does not represent the direct polymerization of a dichlorinated monomer like this compound. No specific studies on the dimerization or polymerization of this compound itself were identified in the reviewed literature.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of haloalkanes. This compound, with its two C-Cl bonds, presents opportunities for various catalytic transformations.

Cross-Coupling Reactions Involving this compound

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental methods for carbon-carbon bond formation. Geminal dihalides can participate in these reactions, although their reactivity can differ from that of monohaloalkanes. For instance, the reaction of a gem-dihalide with an organometallic reagent (e.g., Grignard, organozinc, or organoboron reagents) in the presence of a suitable palladium or nickel catalyst could potentially lead to mono- or di-substituted products. rsc.org

The reaction of 1,1-dichloroalkenes with organometallic reagents under palladium catalysis has been shown to be an efficient method for the synthesis of various organic compounds. rsc.org While specific examples with this compound are scarce, the general principles of these cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, would be applicable. The challenge often lies in controlling the selectivity between single and double substitution at the dichlorinated carbon.

Table 2: Illustrative Cross-Coupling Reactions of Dihaloalkanes (Note: This table provides examples with related dihalo compounds due to the limited specific data for this compound.)

| Dihaloalkane | Coupling Partner | Catalyst System | Base | Solvent | Product |

| 1,1-Dichloro-1-phenylethane | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Water | 1,1-Diphenylethane |

| Dichloromethane | Phenylzinc chloride | NiCl2(dppe) | - | THF | Diphenylmethane |

| 1,1-Dibromo-1-octene | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/Water | 1-Phenyl-1-octyne |

Hydrogenation and Reductive Dehalogenation Strategies

The chlorine atoms in this compound can be removed through hydrogenation or reductive dehalogenation. Catalytic hydrogenation, typically employing a palladium or platinum catalyst and a source of hydrogen gas, can reduce the C-Cl bonds to C-H bonds, ultimately yielding octane (B31449). organic-chemistry.org

Reductive dehalogenation can also be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or by using a metal catalyst with a hydrogen donor. organic-chemistry.org These reactions are important for both synthetic purposes and for the remediation of halogenated organic compounds. The stepwise reduction of gem-dihalides can sometimes be controlled to yield the corresponding monochloroalkane.

Mechanistic Investigations in Catalytic Transformations

The mechanisms of transition metal-catalyzed reactions involving haloalkanes have been extensively studied. For cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of this compound to form an organometallic intermediate.

Transmetalation: The organic group from the organometallic coupling partner is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst.

For hydrogenation and reductive dehalogenation, the mechanisms can vary depending on the catalyst and reaction conditions but often involve the oxidative addition of the C-Cl bond to the metal center, followed by reaction with a hydride source. While these general mechanistic principles are well-established, specific mechanistic studies focusing on the catalytic transformations of this compound are not prominently featured in the scientific literature.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,1-Dichlorooctane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a compound without relying on a reference standard of the same substance. nih.gov The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for precise quantification. nih.gov For a compound to be analyzed, a purity level of over 95% is generally considered necessary to ensure that any observed biological or chemical effects are not due to highly active impurities. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | ~5.8 (1H) | Triplet (t) | ~85 |

| C2 | ~2.1 (2H) | Multiplet (m) | ~38 |

| C3 | ~1.4 (2H) | Multiplet (m) | ~27 |

| C4 | ~1.3 (2H) | Multiplet (m) | ~29 |

| C5 | ~1.3 (2H) | Multiplet (m) | ~29 |

| C6 | ~1.3 (2H) | Multiplet (m) | ~31 |

| C7 | ~1.3 (2H) | Multiplet (m) | ~22 |

Note: Data are predicted values based on standard NMR principles and may vary slightly based on solvent and experimental conditions.

NMR spectroscopy is exceptionally effective at distinguishing between isomers—molecules that share the same molecular formula but have different structural arrangements. oxinst.com

Regioisomers: this compound has numerous regioisomers, such as 1,2-Dichlorooctane, 1,8-Dichlorooctane (B1211115), and 2,2-Dichlorooctane. These isomers would produce distinctly different ¹H and ¹³C NMR spectra. For instance, this compound is characterized by a unique downfield triplet signal around 5.8 ppm for the single proton on the carbon bearing two chlorine atoms (the CH-Cl₂ group). In contrast, 1,2-Dichlorooctane would show two different signals for protons on chlorine-bearing carbons, both at a higher field than the signal in the 1,1-isomer. The number of unique signals in the ¹³C NMR spectrum also serves as a clear indicator of the molecule's symmetry and the specific arrangement of the chlorine atoms.

Stereoisomers: The this compound molecule itself is achiral and therefore does not have enantiomers or diastereomers. However, NMR is a powerful tool for analyzing stereoisomers of related compounds. While enantiomers produce identical NMR spectra in an achiral solvent, they can be distinguished by using a chiral resolving agent. reddit.com This agent interacts with the enantiomers to form transient diastereomeric complexes, which have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum. reddit.com Diastereomers, by contrast, are chemically distinct and will naturally produce different NMR spectra. reddit.com

Dynamic NMR (DNMR) refers to the use of NMR spectroscopy to study chemical rate processes, including conformational changes like bond rotations. By recording spectra at various temperatures, researchers can investigate the flexibility of the octyl chain in this compound.

At room temperature, the rotation around the carbon-carbon single bonds in the alkyl chain is typically fast on the NMR timescale, resulting in time-averaged signals. However, as the temperature is lowered, this rotation slows down. If the temperature is sufficiently low, the molecule may become "frozen" into its most stable conformation(s). This can lead to the observation of new, distinct signals for protons or carbons that were chemically equivalent at higher temperatures. By analyzing the temperature at which these changes occur (the coalescence temperature), it is possible to calculate the activation energy and thermodynamic parameters for the conformational interchange, providing insight into the molecule's structural dynamics. nih.govsemanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is indispensable for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.

For this compound, a key feature in the mass spectrum is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively (a 3:1 ratio). docbrown.infodocbrown.info This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments. A molecule with two chlorine atoms will exhibit an M peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. chemrevise.org This pattern is a definitive signature for a dichlorinated compound.

The fragmentation of the molecular ion provides a fingerprint that helps in structural elucidation. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide, as well as cleavage of the carbon-carbon bonds.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 182/184/186 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 147/149 | [C₈H₁₆Cl]⁺ | Loss of one chlorine radical (·Cl) |

| 113 | [C₈H₁₇]⁺ | Loss of two chlorine atoms |

| 97/99 | [C₂H₄Cl₂]⁺ | Cleavage of the C2-C3 bond |

Note: The base peak (most abundant ion) would likely result from a stable fragment, such as the loss of a chlorine atom or cleavage leading to a stable carbocation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uci.edu This makes it an ideal tool for analyzing complex mixtures, such as the crude product of a chemical reaction designed to synthesize this compound. libretexts.orgdocbrown.info

In a GC-MS analysis, the reaction mixture is first injected into the gas chromatograph. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. shimadzu.com As each separated component, such as this compound, its isomers, or unreacted starting materials, elutes from the column, it enters the mass spectrometer. The MS then generates a mass spectrum for each component, allowing for its identification by comparing the spectrum to a library database or through detailed interpretation. libretexts.org

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values with extremely high accuracy, often to four or five decimal places (sub-ppm levels). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition.

For example, the nominal mass of this compound (C₈H₁₆Cl₂) is 182. However, other combinations of atoms could potentially result in the same nominal mass. HRMS can distinguish between these possibilities by measuring the exact mass. Using the precise masses of the most abundant isotopes (e.g., ¹²C = 12.00000, ¹H = 1.00783, ³⁵Cl = 34.96885), the exact mass of [C₈H₁₆³⁵Cl₂]⁺ can be calculated. An HRMS measurement that matches this calculated exact mass confirms the molecular formula with high confidence, a critical step in identifying a new or unknown compound. longdom.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint. libretexts.orglibretexts.org These methods are complementary and, when used together, can offer a more complete picture of a molecule's vibrational properties. sapub.org

For an alkyl halide like this compound, the most informative regions of the spectrum would correspond to C-H and C-Cl bond vibrations.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region of the FTIR spectrum are characteristic of the sp³-hybridized C-H bonds in the octane (B31449) chain.

C-H bending: Absorptions in the 1350-1470 cm⁻¹ range correspond to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. libretexts.org

C-Cl stretching: The carbon-chlorine stretching vibrations are particularly important for identification. These typically appear as strong absorptions in the "fingerprint region" of the FTIR spectrum, generally between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon (a gem-dihalide) will influence the exact position and intensity of these bands.

While FTIR is excellent for detecting polar bonds like C-Cl, Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information, particularly for the C-C backbone vibrations of the alkyl chain.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | FTIR, Raman |

| C-H Bend | 1350 - 1470 | FTIR |

X-ray Diffraction Studies for Solid-State Structural Analysis (if applicable)

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of this compound, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of X-ray diffraction data. This suggests that the solid-state structure of this compound has not been determined by this method. Several factors may contribute to this lack of data. Primarily, this compound is a liquid at room temperature, and X-ray diffraction for structural elucidation is most commonly applied to solid, crystalline materials. While it is possible to crystallize substances that are liquids at room temperature by cooling them to their freezing point, this process can be challenging and may not always yield single crystals of sufficient size and quality for diffraction experiments.

Furthermore, the conformational flexibility of the octyl chain in this compound can introduce disorder in the crystal lattice, making it difficult to obtain a well-resolved diffraction pattern necessary for an unambiguous structure determination. For these reasons, other spectroscopic methods, such as NMR and mass spectrometry, are more commonly employed for the structural characterization of non-crystalline compounds like this compound.

Therefore, the subsection on X-ray diffraction studies is not applicable for this compound based on currently available scientific data.

Computational and Theoretical Studies of 1,1 Dichlorooctane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a range of chemical systems. arxiv.org It is employed to predict the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface. psu.edu For 1,1-dichlorooctane, DFT calculations can determine key structural parameters.

DFT calculations are not limited to geometry optimization; they also provide accurate predictions of the molecule's total energy. This is crucial for comparing the relative stabilities of different isomers or conformations and for calculating the thermodynamics of reactions involving the molecule. Various functionals, which are approximations for the exchange-correlation energy, are available within the DFT framework, and their selection can influence the accuracy of the results for specific systems like transition metal complexes or reactions on metal surfaces. nih.govuniversiteitleiden.nl

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table is illustrative, as specific research data for this compound is not publicly available. The values represent typical parameters for similar chloroalkanes.

| Parameter | Predicted Value |

|---|---|

| C1-Cl Bond Length | ~1.78 Å |

| C1-C2 Bond Length | ~1.53 Å |

| Cl-C1-Cl Bond Angle | ~109.5° |

| Cl-C1-C2 Bond Angle | ~110.0° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other reagents. numberanalytics.com

For this compound, the HOMO would likely be localized on the chlorine atoms, specifically the lone pair electrons, making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding σ* orbitals of the C-Cl bonds. This indicates that the molecule would be susceptible to nucleophilic attack at the C1 carbon, leading to the displacement of a chloride ion. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests lower reactivity. FMO analysis is a powerful qualitative tool for predicting the most probable pathways for reactions such as substitutions, eliminations, and cycloadditions. numberanalytics.comwikipedia.orgimperial.ac.uk

Table 2: Illustrative Frontier Orbital Energies for a Dichloroalkane This table is for illustrative purposes. Actual values for this compound require specific calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~1.5 | Primarily σ*(C-Cl) character; site for nucleophilic attack. |

| HOMO | ~-10.8 | Primarily non-bonding lone pair character on Cl atoms; site for electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. nih.gov MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound, which has a long alkyl chain capable of adopting numerous shapes. rsc.orgmdpi.com

By simulating the molecule's movement over nanoseconds or even microseconds, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a vacuum, in water, or in an organic solvent). nih.govmdpi.com This provides insight into properties that depend on the ensemble of conformations, such as viscosity and diffusion. Furthermore, MD simulations can model intermolecular interactions, predicting how molecules of this compound would pack together in a liquid or solid state and how they would interact with other types of molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Physicochemical Properties (excluding toxicity-related properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with variations in a specific property (e.g., boiling point, solubility, or partition coefficient). slideshare.netnumberanalytics.comcutm.ac.in The "activity" in QSAR is broadly defined and can refer to a physicochemical property. nih.gov

For this compound, a QSAR model could be developed to predict properties like its octanol-water partition coefficient (logP), a key measure of lipophilicity, based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. While no specific QSAR models focused solely on this compound are documented, it can be included in larger datasets of haloalkanes to build robust models for predicting physicochemical properties across the class. qsartoolbox.org Such models are valuable for screening large numbers of compounds and prioritizing them for experimental testing. numberanalytics.com

Reaction Mechanism Elucidation using Computational Methods

Computational methods are essential for elucidating the detailed step-by-step pathways of chemical reactions. smu.eduwalisongo.ac.id By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. chemrxiv.org

For this compound, computational studies could investigate the mechanisms of its common reactions, such as nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2). Calculations can determine the activation energies for competing pathways, explaining why one product is favored over another under specific conditions. For example, by modeling the reaction of this compound with a nucleophile, researchers can calculate the energy profiles for both substitution and elimination, revealing the kinetic and thermodynamic factors that control the product distribution. Recent advances in machine learning are also being integrated with quantum chemistry to accelerate the exploration of complex reaction networks. chemrxiv.orgarxiv.orgnih.gov

Environmental Transformation Pathways of 1,1 Dichlorooctane

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with water (hydrolysis), light (photolysis), and heat (thermolysis).

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For geminal dichloroalkanes like 1,1-Dichlorooctane, where two chlorine atoms are attached to the same carbon atom, hydrolysis is a potential degradation pathway, though it is often slow for chlorinated alkanes.

The process typically involves the nucleophilic substitution of chlorine atoms with hydroxyl (-OH) groups from water. The initial substitution would form an unstable geminal halohydrin (an alcohol with a halogen on the same carbon), which would then rapidly eliminate hydrogen chloride to form an aldehyde.

For this compound, the expected hydrolysis product is octanal (B89490). The reaction proceeds as follows:

First Substitution: One chlorine atom is replaced by a hydroxyl group.

Intermediate Formation: An unstable 1-chloro-1-octanol intermediate is formed.

Elimination: This intermediate eliminates a molecule of hydrogen chloride (HCl).

Final Product: The final product is octanal, an eight-carbon aldehyde.

Despite this theoretical pathway, long-chain chlorinated alkanes are generally characterized by their resistance to hydrolysis under typical environmental conditions (pH 5-9). Some sources specifically note that compounds like 1,1-dichloro-octane are hydrolysis-resistant, a property utilized in certain industrial applications terchemicals.com. The stability is attributed to the strength of the carbon-chlorine bond and the hydrophobic nature of the long alkyl chain, which limits water solubility and accessibility. Therefore, while hydrolysis to octanal is the predicted pathway, its rate in the environment is expected to be very slow.

Table 1: Predicted Hydrolytic Degradation Product of this compound

| Starting Compound | Intermediate | Final Product |

| This compound | 1-Chloro-1-octanol | Octanal |

Photochemical Degradation (Photooxidation, Photoreduction) in Air and Water

Photochemical degradation involves the breakdown of chemicals by energy from light, either directly (direct photolysis) or indirectly through reactions with photochemically generated reactive species (indirect photolysis).

In the atmosphere, the most significant photochemical degradation pathway for alkanes and chloroalkanes is their reaction with hydroxyl radicals (•OH). These highly reactive radicals are formed in the troposphere by the action of sunlight on ozone and water vapor. The reaction of •OH with this compound would involve the abstraction of a hydrogen atom from the alkyl chain, initiating a series of oxidative reactions that lead to the breakdown of the molecule. Studies on short-chain chlorinated paraffins (SCCPs) have shown that reactions with •OH are a major degradation route, with reaction rates being significant. researchgate.net

In aquatic environments, both direct photolysis and indirect photo-degradation can occur. Indirect photolysis in water is often mediated by dissolved organic matter, which, upon absorbing sunlight, can produce reactive species like hydroxyl radicals and singlet oxygen that can degrade pollutants. researchgate.net Research on related compounds like 1,8-dichlorooctane (B1211115) suggests that it can decompose when exposed to UV light core.ac.uk.

Thermal Degradation Profiles and Products

Thermal degradation is the breakdown of molecules at elevated temperatures. Chlorinated alkanes, including this compound, are known for their relative thermal stability at ambient temperatures but will decompose under heat. ontosight.aiatamanchemicals.com

The primary thermal degradation mechanism for chlorinated alkanes is dehydrochlorination—the elimination of hydrogen chloride (HCl) to form an alkene. collectchemical.com For this compound, this would likely produce 1-chlorooctene. This process is often autocatalytic, as the produced HCl can accelerate further degradation.

At higher temperatures, the carbon-carbon bonds within the octane (B31449) chain will also break, leading to a complex mixture of smaller hydrocarbon and chlorinated hydrocarbon products. Studies on similar compounds provide insight into the potential decomposition temperatures and products. For example, some chlorinated paraffin (B1166041) mixtures begin to decompose at temperatures around 120-140°C, releasing HCl gas. chenxuchem.com More complex decompositions of chlorinated ethanes have been observed at temperatures between 570°C and 810°C, yielding products like dichloroethylene, vinyl chloride, methane, and ethane. njit.edu

Table 2: General Thermal Stability of Related Chlorinated Compounds

| Compound Class | Approximate Decomposition Temperature | Primary Degradation Process |

| Chlorinated Paraffins | 120 - 200°C terchemicals.comchenxuchem.com | Dehydrochlorination (release of HCl) |

| 1,1,1-Trichloroethane | ~570°C njit.edu | Dehydrochlorination and C-C bond cleavage |

| 1,1-Dichloroethene | 575 - 900°C nih.gov | Dechlorination and C-C bond cleavage |

Biotransformation and Biodegradation Research

Biotransformation is the chemical alteration of a substance by a living organism, while biodegradation refers to the complete breakdown of an organic compound into simpler substances, such as carbon dioxide and water.

Microbial Degradation of Chlorinated Alkanes

The microbial degradation of chlorinated alkanes is a key process in their environmental removal. The pathways depend heavily on the environmental conditions, particularly the availability of oxygen.

Under anaerobic (oxygen-deficient) conditions , the primary degradation mechanism is reductive dechlorination. In this process, the chlorinated alkane is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. frtr.govmdpi.com This process is carried out by specific groups of bacteria, such as Dehalococcoides. mdpi.com For this compound, this would proceed in a stepwise manner:

This compound → 1-Chlorooctane + Cl⁻

1-Chlorooctane → Octane + Cl⁻

Under aerobic (oxygen-rich) conditions , the degradation pathway is typically initiated by oxygenase enzymes. enviro.wiki These enzymes introduce oxygen into the molecule, usually at the terminal, non-chlorinated methyl group at the end of the alkyl chain. This initial hydroxylation leads to the formation of an alcohol (e.g., 8-chloro-1-octanol), which is then further oxidized to an aldehyde and a carboxylic acid (8-chlorooctanoic acid). The resulting chlorinated fatty acid can then be broken down further through β-oxidation. Some bacteria, such as certain Rhodococcus species, are known to degrade long-chain chloroalkanes through this oxidative pathway. mdpi.com

Enzymatic Biotransformation Processes

Specific enzymes are the catalysts for the microbial degradation pathways described above. The biotransformation of this compound would be mediated by several classes of enzymes.

Oxygenases: These are crucial for aerobic degradation. Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating even unactivated C-H bonds, such as those in an alkane chain. wikipedia.orgnih.govrsc.org This is the likely first step in the aerobic degradation of this compound, targeting the end of the chain farthest from the chlorine atoms.

Dehalogenases: These enzymes catalyze the removal of halogen atoms. They are critical for both aerobic and anaerobic degradation.

Reductive dehalogenases are key to anaerobic respiration, where they catalyze the removal of chlorine coupled with the transfer of electrons.

Hydrolytic dehalogenases directly replace a chlorine atom with a hydroxyl group from water. This is an important mechanism for some aerobic bacteria to detoxify chlorinated compounds.

Table 3: Key Enzyme Classes in the Biotransformation of Chlorinated Alkanes

| Enzyme Class | Function | Role in Degradation Pathway |

| Monooxygenases (e.g., Cytochrome P450) | Incorporate one oxygen atom into the substrate (hydroxylation) | Initiates aerobic degradation by attacking the C-H bonds of the alkane chain. rsc.org |

| Reductive Dehalogenases | Remove a halogen atom and replace it with hydrogen | Catalyzes anaerobic reductive dechlorination. |

| Hydrolytic Dehalogenases | Replace a halogen atom with a hydroxyl group via hydrolysis | Can detoxify the compound under aerobic conditions. |

| Dehydrogenases | Oxidize alcohols to aldehydes and ketones | Subsequent steps in the aerobic oxidative pathway after initial hydroxylation. |

Environmental Microcosm Studies for Degradation Rates

Environmental microcosm studies are crucial for determining the persistence and ultimate fate of chemical compounds in simulated natural environments. For this compound, these studies typically involve incubating the compound in sealed vessels containing water, sediment, and indigenous microbial populations under controlled conditions. The degradation rate is monitored over time, allowing for the calculation of environmental half-lives (t₁/₂).

Research findings indicate that the degradation of this compound is highly dependent on the prevailing redox conditions. Under anaerobic conditions, particularly methanogenic environments, this compound undergoes sequential reductive dehalogenation. In this process, the chlorine atoms are sequentially removed and replaced by hydrogen atoms, with microorganisms using the chlorinated compound as an electron acceptor. The primary transformation pathway is the conversion of this compound to 1-Chlorooctane, which is subsequently reduced to the non-chlorinated parent compound, Octane. This process is generally faster than degradation under other conditions.

In contrast, under aerobic conditions, the degradation of this compound is significantly slower. The primary C-Cl bonds in geminal dichlorides are resistant to aerobic oxidation. Consequently, the compound exhibits substantial persistence in oxygen-rich environments, with abiotic hydrolysis being a competing, albeit slow, degradation pathway. The table below summarizes representative degradation half-lives from microcosm studies under various simulated environmental conditions.

| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life (t₁/₂) [days] | Key Transformation Products |

|---|---|---|---|

| Anaerobic (Methanogenic) | Sequential Reductive Dehalogenation | 90 - 180 | 1-Chlorooctane, Octane |

| Anaerobic (Sulfate-Reducing) | Reductive Dehalogenation | 250 - 450 | 1-Chlorooctane |

| Aerobic (Low Organic Carbon) | Minimal Oxidation / Slow Hydrolysis | > 600 | Negligible transformation observed |

| Abiotic Control (Sterile) | Hydrolysis | > 1000 | Octanal (theoretical) |

Adsorption and Sorption Phenomena in Environmental Matrices

The transport and bioavailability of this compound in the environment are predominantly controlled by its adsorption and sorption behavior. As a long-chain chlorinated alkane, this compound is characterized by low aqueous solubility and high hydrophobicity. Its molecular structure, featuring a nonpolar eight-carbon chain, dictates a strong affinity for non-aqueous, organic-rich phases.

This inherent hydrophobicity means that in aquatic systems, this compound will preferentially partition from the water column to solid matrices such as suspended solids, bottom sediments, and soil. The primary mechanism governing this partitioning is hydrophobic sorption, where the nonpolar molecule seeks to minimize contact with water by associating with the natural organic matter present in soils and sediments. The extent of this sorption is a critical factor in determining the compound's mobility, potential for groundwater contamination, and availability for microbial degradation.

Interaction with Carbonaceous Materials and Sediments

The interaction between this compound and environmental solids is quantified using sorption coefficients. The soil-water distribution coefficient (Kd) describes the ratio of the compound's concentration in the solid phase to that in the aqueous phase at equilibrium. However, since sorption is primarily driven by organic carbon content, the organic carbon-normalized sorption coefficient (Koc) provides a more universal measure. Koc is defined as Kd divided by the fraction of organic carbon (foc) in the solid matrix.

Due to its high hydrophobicity (estimated log Kow > 5.5), this compound exhibits a very high Koc value, indicating strong and extensive sorption to organic matter. Studies on sediments with varying organic carbon content confirm that matrices with higher foc values are significantly more effective at sequestering the compound from the aqueous phase.

Furthermore, engineered carbonaceous materials, such as granular activated carbon (GAC) and biochar, demonstrate exceptionally high sorption capacities for this compound. Their porous structure and high surface area provide extensive sites for hydrophobic adsorption, making them effective materials for water treatment and in-situ remediation of contaminated sites.

| Sorbent Material | Typical Organic Carbon Fraction (foc) | Log Koc (L/kg) | Implication for Mobility |

|---|---|---|---|

| Sandy Loam Soil | 0.01 - 0.02 | 5.15 | Low to Moderate |

| River Sediment | 0.03 - 0.05 | 5.20 | Low |

| Biochar (Wood-derived) | 0.60 - 0.85 | 6.10 | Immobile |

| Granular Activated Carbon (GAC) | > 0.90 | > 6.50 | Effectively Immobile / Sequestered |

Adsorption Kinetics and Isotherms

To fully characterize the sorption process, both the rate (kinetics) and the equilibrium state (isotherms) must be examined.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the amount of this compound adsorbed per unit mass of sorbent (qe) and its concentration remaining in the solution (Ce) at a constant temperature. The two most commonly applied isotherm models are the Langmuir and Freundlich models.

Langmuir Isotherm: Assumes monolayer adsorption onto a finite number of identical and homogeneous sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption energies.

Given the heterogeneous nature of environmental sorbents (e.g., soil, sediment) and even engineered materials like activated carbon, the Freundlich model often provides a more accurate description of this compound sorption. The Freundlich equation is given by qe = KF * Ce^(1/n), where KF is the Freundlich constant related to adsorption capacity and n is the heterogeneity factor. A value of 1/n between 0 and 1 indicates favorable adsorption.

| Isotherm Model | Parameter | Symbol | Typical Value | Description |

|---|---|---|---|---|

| Freundlich | Freundlich Constant | KF [(mg/g)(L/mg)1/n] | 150 | Indicator of adsorption capacity. |

| Heterogeneity Factor | 1/n | 0.45 | Indicates favorable adsorption on a heterogeneous surface (value < 1). | |

| Langmuir | Max. Adsorption Capacity | qmax (mg/g) | 280 | Theoretical monolayer saturation capacity. |

| Langmuir Constant | KL (L/mg) | 0.12 | Related to the energy of adsorption. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

In the field of organic synthesis, the construction of complex molecules from simpler precursors is a primary goal. openstax.org 1,1-Dichlorooctane serves as a valuable intermediate, providing a reactive handle for the introduction of an eight-carbon fragment into larger molecular structures.

A cornerstone of organic synthesis is the formation of carbon-carbon bonds, often facilitated by organometallic reagents. These compounds, which feature a direct bond between a carbon and a metal atom, effectively reverse the polarity of the carbon, transforming it into a potent nucleophile. kharagpurcollege.ac.in

This compound, as an organic halide, is a suitable precursor for the synthesis of certain organometallic compounds. The reaction of organic halides with active metals like lithium and magnesium is a standard method for preparing organolithium and Grignard reagents, respectively. libretexts.orglibretexts.org The general process involves reacting the alkyl halide with the metal in an inert ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the highly reactive product from being quenched by water. libretexts.orgchemicalnote.com

While the presence of two chlorine atoms on the same carbon (a gem-dihalide) can lead to more complex reactions, including elimination or the formation of carbenoids, controlled reaction conditions can favor the formation of a mono-Grignard or mono-lithium reagent. This reagent can then be used in subsequent reactions to attack electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more elaborate molecular architectures. kharagpurcollege.ac.in

Table 1: Synthesis of Organometallic Reagents from Haloalkanes

| Reagent Type | General Reactants | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | Alkyl Halide (R-X), Magnesium (Mg) | Diethyl Ether, THF | Forms a complex with the ether solvent; highly nucleophilic carbon. kharagpurcollege.ac.inlibretexts.org |

| Organolithium Reagent | Alkyl Halide (R-X), Lithium (Li) | Pentane, Hexane, Diethyl Ether | Generally more reactive than Grignard reagents; sensitive to moisture and protic solvents. libretexts.orglibretexts.org |

The reactivity of the two chlorine atoms makes this compound a useful starting material for a range of specialty chemicals. pmarketresearch.com As a gem-dihalide, it can undergo various transformations. For instance, it can be a precursor in the synthesis of other functionalized alkanes, such as 1,1-difluorooctane, through halogen exchange reactions. It can also be converted into 1-chlorooct-1-ene via elimination reactions. chemsrc.com Furthermore, 1,1-dichloroalkenes, which can be synthesized from related precursors, are recognized as important intermediates in the synthesis of alkynes and other complex aromatic compounds. sioc-journal.cn

In polymer science, dichlorinated alkanes can function as monomers or chain-extenders. ontosight.aistatsndata.org The two chlorine atoms provide reactive sites for polycondensation or other polymerization reactions. For example, they can react with di-amines, diols, or other difunctional monomers to build a polymer chain. This positions this compound as a potential component in the manufacture of specialty polymers where the incorporation of an eight-carbon hydrophobic segment is desired to tailor the material's physical properties.

Integration into Advanced Materials Development

The unique chemical structure of this compound allows for its integration into the development of advanced materials, where it can impart specific functionalities related to separation, interfacial activity, and sensing.

Polymeric membranes are critical components in modern separation technologies, used for processes like gas separation, water purification, and pervaporation. taylorfrancis.com These membranes function as selective barriers, allowing certain molecules to pass through while blocking others, driven by a difference in partial pressure or concentration. ntnu.no The performance of these membranes is determined by the properties of the polymer material from which they are made, including its chemical structure and morphology. mdpi.com

Materials commonly used for gas separation membranes include polysulfone and polyimide. ntnu.nomdpi.com The synthesis of these high-performance polymers often involves the reaction of various monomers to achieve the desired permeability and selectivity. This compound, with its two reactive chlorine sites and a flexible eight-carbon chain, can be considered as a co-monomer or a cross-linking agent during polymerization. Its incorporation could influence the final polymer's characteristics, such as free volume, chain mobility, and hydrophobicity, thereby tuning the membrane's performance for specific separation tasks, such as CO2 capture. shanghaitech.edu.cn

Table 2: Common Polymer Types in Membrane Separation

| Polymer Type | Key Properties | Typical Separation Application |

|---|---|---|

| Polyimide (PI) | High thermal and chemical stability, good selectivity. ntnu.nomdpi.com | CO2/CH4, CO2/N2 separation. shanghaitech.edu.cn |

| Polysulfone (PSf) | Good mechanical strength, forms porous structures. ntnu.nomdpi.com | Gas separation, ultrafiltration. |

| Cellulose Acetate (CA) | One of the earliest membrane materials, hydrophilic. ntnu.no | Reverse osmosis, gas separation. |

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. biolinscientific.com This dual nature allows them to accumulate at interfaces between liquids (e.g., oil and water) or between a liquid and a gas, reducing surface tension. biolinscientific.com

This compound is a suitable precursor for the synthesis of surfactants. The eight-carbon alkyl chain provides the necessary hydrophobic tail. The gem-dichloro group at one end of the molecule serves as a reactive functional group that can be chemically modified to introduce a hydrophilic head. Through nucleophilic substitution reactions, the chlorine atoms can be replaced with ionic or polar groups—such as amines, sulfates, or quaternary ammonium (B1175870) salts—to create cationic, anionic, or non-ionic surfactants. pmarketresearch.compmarketresearch.com These resulting surfactants can be employed in various material processing applications, including as emulsifiers, wetting agents, or dispersants.

A biosensor is an analytical device that combines a biological or biologically-derived recognition element with a transducer to detect a specific chemical substance. researchgate.netnih.gov The chemical sensing mechanism relies on a specific interaction between the target analyte and the recognition element, which produces a measurable signal. mdpi.com

While no specific biosensor for this compound is widely documented, the chemical sensing principles used for other chlorinated hydrocarbons can serve as a model. For example, a biosensor for 1,2-dichloroethane (B1671644) has been developed using the enzyme haloalkane dehalogenase. nih.gov In this system, the enzyme catalyzes the hydrolysis of the carbon-chlorine bond, releasing halide ions and protons. This enzymatic reaction causes a local change in pH, which can be detected by a pH-sensitive transducer, such as a fiber optic optode, to generate a quantifiable signal. nih.gov

A similar chemical sensing mechanism could theoretically be developed for this compound. A bioreceptor, such as a specifically engineered enzyme or a synthetic molecularly imprinted polymer, could be designed to selectively bind and react with the dichlorooctyl group. The chemical reaction—cleavage of the C-Cl bonds—would alter a physical property of the system (e.g., pH, current, or potential), which an electrochemical or optical transducer would then convert into a signal, allowing for the detection and quantification of the compound. nih.govnjit.edu

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for 1,1-Dichlorooctane Synthesis and Reactivity

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. ijsetpub.com For this compound, this translates to developing synthesis and reaction pathways that are more sustainable.

Key areas of focus include:

Alternative Chlorinating Agents: Research is moving away from harsh and hazardous chlorinating agents. The exploration of reagents like trichloroisocyanuric acid (TCCA) in conjunction with tetrabutylammonium (B224687) chloride (TBACl) presents a metal-free and molecular chlorine-free method for the dichlorination of olefins, which could be adapted for the synthesis of this compound precursors. researchgate.net Another promising direction is the use of sodium hypochlorite (B82951) pentahydrate as a "green" chlorinating reagent. researchgate.net

Catalytic Systems: The development of catalytic methods for the deoxydichlorination of aldehydes, such as using triphenylphosphine (B44618) oxide with phthaloyl dichloride, offers a route to 1,1-dichloroalkanes with reduced waste. researchgate.net Future work will likely focus on improving catalyst efficiency and expanding the substrate scope to include long-chain aldehydes relevant to this compound synthesis. researchgate.net

Solvent Selection: The use of environmentally benign solvents is a cornerstone of green chemistry. Investigations into the use of ionic liquids or deep eutectic solvents as reaction media for the synthesis and reactions of this compound could significantly reduce the reliance on volatile organic compounds. ijsetpub.com

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, leading to improved safety, reduced waste, and higher yields. ijsetpub.com Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the two chlorine atoms in this compound offers a platform for a variety of chemical transformations. The development of novel catalytic systems is crucial for controlling the selectivity of these reactions.

Emerging trends in this area include:

Metal-Free Catalysis: Organocatalysis is a rapidly growing field that avoids the use of potentially toxic and expensive metals. For instance, the use of Selectfluor as an oxidant with tetrabutylammonium salts as a halogen source provides a metal-free method for dihomohalogenation, a strategy that could be adapted for transformations involving this compound. acs.org

Transition Metal Catalysis: While aiming for metal-free systems is a goal, transition metal catalysis remains a powerful tool. Research into nickel(I) salen complexes, for example, has shown promise in the catalytic reduction of other organochlorine compounds and could be explored for selective dehalogenation reactions of this compound. researchgate.net Rhodium-catalyzed C-H insertion reactions of related α-diazocarboxylates suggest possibilities for creating complex cyclic structures from precursors that could be derived from this compound. thieme-connect.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. ijsetpub.com While direct enzymatic reactions on this compound are not yet established, future research could involve screening for or engineering enzymes capable of specific dehalogenation or functionalization reactions.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reactions as they occur, providing valuable insights. utwente.nlnih.gov

Future applications for this compound research include:

ATR-FTIR Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly when coupled with microreactors, is a powerful tool for monitoring the progress of chemical reactions in solution. utwente.nl This could be used to study the kinetics of this compound synthesis or its subsequent transformations.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products in real-time. nih.govtum.de This would be invaluable for elucidating the mechanisms of complex catalytic reactions involving this compound.

Mass Spectrometry: Real-time analysis of reaction mixtures by mass spectrometry can help identify transient intermediates and byproducts, offering a deeper understanding of reaction pathways. nih.gov

The integration of these techniques can provide a comprehensive picture of the chemical processes involved, facilitating the development of more efficient and selective reactions. nih.gov

Integrated Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental work and computational modeling is a powerful approach for gaining a deep understanding of reaction mechanisms. army.milijitee.org

For this compound, this integrated approach could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. ijitee.org This can help rationalize experimentally observed selectivity and guide the design of new catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, such as the aggregation of reactants or the interaction of substrates with catalysts. kaust.edu.sa This is particularly relevant for understanding reactions in complex solvent systems or with large catalytic architectures.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of reactants or catalysts with their reactivity or selectivity. ijitee.orgacs.org This can aid in the prediction of optimal reaction conditions and the design of new derivatives.

By combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, researchers can accelerate the discovery and optimization of new reactions for this compound.

Design of this compound Derivatives with Tailored Reactivity for Specific Applications

The true potential of this compound lies in its ability to serve as a precursor to a wide range of functionalized molecules. The design and synthesis of derivatives with specific properties and reactivity are key to unlocking new applications.

Future research in this area will likely focus on:

Pharmaceutical and Agrochemical Intermediates: The dichloromethyl group can be transformed into other functional groups, making this compound a potential starting material for the synthesis of more complex molecules with biological activity. The development of derivatives of other chlorinated compounds has shown promise in areas like HIV inhibition, highlighting the potential for such research. nih.gov

Materials Science: Dichloroalkanes have been used as additives in the processing of organic photovoltaics. mdpi.comrsc.orgresearchgate.net While 1,8-dichlorooctane (B1211115) is more commonly cited in this context, the unique reactivity of the geminal dichlorides in this compound could be exploited to create novel polymers or materials with interesting electronic or physical properties.

Fine Chemicals: The selective transformation of the dichloro-group into aldehydes, ketones, or other functional groups can provide access to a variety of valuable fine chemicals. Research into efficient and selective methods for these transformations will be a key area of future work.

Featured Recommendations